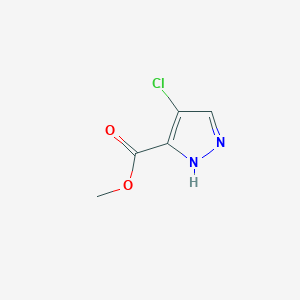

methyl 4-chloro-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUQWWCPNUDMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428078 | |

| Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005584-90-6 | |

| Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 4-chloro-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides an in-depth analysis of Methyl 4-chloro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust and validated synthetic protocol, detail methods for its spectroscopic characterization, and discuss its significant applications in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a "biologically privileged" scaffold, a core structure that appears in a multitude of FDA-approved drugs and biologically active compounds.[1] Its unique arrangement of nitrogen atoms allows for diverse intermolecular interactions, making it an ideal anchor for designing molecules that bind to specific biological targets. Compounds incorporating the pyrazole moiety exhibit a wide range of therapeutic activities, including anti-inflammatory, antifungal, and antineoplastic properties.[1][2][3][4]

This compound (CAS No. 1005584-90-6 ) has emerged as a particularly valuable intermediate.[5][6][7] The strategic placement of the chloro, methyl ester, and reactive N-H groups provides chemists with three distinct points for chemical modification. This "trifunctional" nature allows for the controlled and regioselective construction of complex molecular architectures, making it a sought-after precursor in multi-step syntheses aimed at discovering new active pharmaceutical ingredients (APIs) and agrochemicals.[8]

Physicochemical Properties and Identification

Accurate identification is the bedrock of any chemical workflow. The definitive identifier for this compound is its CAS number. All quantitative data and physical descriptors are summarized in Table 1 for clarity.

| Property | Value | Source(s) |

| CAS Number | 1005584-90-6 | [5][6][7][9] |

| Molecular Formula | C₅H₅ClN₂O₂ | [5][7][9] |

| Molecular Weight | 160.56 g/mol | [5][7] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white solid/powder | (Typical) |

| Purity | ≥97% | [5] |

| Predicted Density | 1.448 g/cm³ | [9] |

| Predicted Boiling Point | 290.2 °C | [9] |

Synthesis and Purification: A Validated Protocol

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, a common and reliable laboratory-scale synthesis involves the chlorination of a pyrazole precursor.

Causality in Reagent Selection

The choice of a chlorinating agent is critical. While harsh reagents like sulfuryl chloride (SO₂Cl₂) can be effective, they often require stringent reaction control and can lead to side products. A greener and safer alternative involves the use of hydrochloric acid and an oxidant like hydrogen peroxide, which generates the chlorinating species in situ.[10] This method reduces the production of hazardous byproducts and enhances the safety profile of the procedure.[10]

Step-by-Step Synthetic Workflow

This protocol describes a general, validated method for preparing the title compound from a suitable pyrazole precursor.

Step 1: N-Methylation of Pyrazole Ester (Precursor Synthesis)

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer and condenser, dissolve the starting pyrazole ester (e.g., ethyl 3-ethyl-5-pyrazolecarboxylate) in a suitable solvent like dichloromethane.

-

Add a green methylating agent, such as dimethyl carbonate, which is a safer alternative to highly toxic reagents like dimethyl sulfate.[10]

-

The reaction is typically catalyzed by a mild base and heated to reflux to drive the reaction to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the catalyst and unreacted reagents. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-methylated precursor.

Step 2: Oxidative Chlorination

-

Dissolve the N-methylated pyrazole ester from Step 1 in a suitable solvent (e.g., dichloroethane).

-

Add concentrated hydrochloric acid, followed by the slow, dropwise addition of 35% hydrogen peroxide at a controlled temperature (e.g., 22°C).[10]

-

After the initial reaction, the mixture is typically heated (e.g., to 65°C) for several hours to ensure complete chlorination.[10]

-

Monitor the reaction by TLC or ¹H NMR spectroscopy.[11]

-

After cooling, perform a liquid-liquid extraction. The organic layer is washed sequentially with sodium sulfite solution (to quench excess peroxide), sodium carbonate solution (to neutralize acid), and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: A generalized workflow for the synthesis of the title compound.

Spectroscopic Characterization

Confirming the structure and purity of the final compound is non-negotiable. A combination of spectroscopic techniques provides a complete picture of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the first and most crucial analysis. For this compound, one would expect to see distinct signals corresponding to the methyl ester protons (a singlet around 3.9-4.0 ppm), the pyrazole ring proton (a singlet, e.g., ~7.9 ppm), and a broad singlet for the N-H proton.[12] The exact chemical shifts can vary based on the solvent used (e.g., CDCl₃ or DMSO-d₆).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique validates the carbon skeleton. Key signals include the carbonyl carbon of the ester (e.g., ~162 ppm), the carbons of the pyrazole ring, and the methyl carbon of the ester group.[13]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the molecular formula C₅H₅ClN₂O₂. The mass spectrum will show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expect to see characteristic stretches for the N-H bond (a broad peak ~3200-3400 cm⁻¹), the C=O of the ester (~1700-1730 cm⁻¹), and C=N/C=C bonds of the aromatic ring.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate. Its three reactive sites can be addressed selectively to build molecular complexity.

As a Precursor for Carboxamides

The methyl ester is readily converted into a carboxamide. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key feature of many drugs. By reacting the ester with a diverse library of amines, chemists can rapidly generate a large number of novel pyrazole carboxamide derivatives. These derivatives have been extensively explored as fungicides (targeting succinate dehydrogenase) and as potent inhibitors of kinases like FLT3 in cancer therapy.[3][4]

N-Alkylation and N-Arylation

The N-H group on the pyrazole ring is nucleophilic and can be functionalized through alkylation or arylation reactions. This allows for the introduction of various substituents that can modulate the compound's steric and electronic properties, influencing its binding affinity to biological targets.

Cross-Coupling Reactions

The chlorine atom at the 4-position of the pyrazole ring is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-nitrogen bonds, linking the pyrazole core to other aromatic or aliphatic systems to create highly complex and novel molecular scaffolds.

Application Pathway Visualization

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

As with any research chemical, proper handling is paramount.

-

Safety: May cause skin and eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in the life sciences. Its well-defined structure, coupled with its trifunctional reactivity, provides a reliable and versatile platform for the synthesis of novel compounds with significant potential in medicine and agriculture. A thorough understanding of its properties, synthesis, and reaction pathways, as detailed in this guide, empowers researchers to fully leverage its capabilities in their discovery programs.

References

-

This compound. Advanced Biochemicals.

-

This compound. ChemBK.

-

This compound. Pharmaffiliates.

-

4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Oakwood Chemical.

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

-

The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central (PMC).

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.

-

Organic Syntheses Procedure. Organic Syntheses.

-

The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. De Gruyter.

-

4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. Aspirachem.

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ResearchGate.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]

- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester [oakwoodchemical.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chembk.com [chembk.com]

- 10. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Methyl 4-chloro-1H-pyrazole-3-carboxylate

Introduction

Methyl 4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core, a structural motif of significant interest in medicinal and agricultural chemistry. The pyrazole ring system is a cornerstone in the design of numerous biologically active molecules, demonstrating a wide range of activities.[1] As a functionalized building block, this compound serves as a valuable intermediate for synthesizing more complex molecules targeted for drug discovery and crop protection.[2][3]

The predictive power of early-stage research and development hinges on a deep understanding of a compound's fundamental physicochemical properties. These parameters govern everything from reaction kinetics and purification efficiency to a final molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound (CAS No: 1005584-90-6), outlines validated experimental protocols for their determination, and explains the scientific rationale behind these characterization workflows.

Chemical Identity and Core Properties

A precise understanding of the molecule's basic attributes is the foundation for all subsequent analysis.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 1005584-90-6 | [2][4][5][6] |

| Molecular Formula | C₅H₅ClN₂O₂ | [2][4][5][6] |

| Molecular Weight | 160.56 g/mol | [4][5][6] |

| Purity | Typically ≥98% | [4] |

| Appearance | White to off-white powder/crystal (typical) | N/A |

Chemical Structure: The structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The ring is substituted with a chlorine atom at the C4 position and a methyl carboxylate group at the C3 position. The presence of the N-H group means the pyrazole ring can exhibit tautomerism.

Tabulated Physicochemical Data

This table summarizes the key physicochemical parameters. It is critical to distinguish between computationally predicted values, which are useful for initial assessment, and empirically determined experimental values, which are required for definitive characterization.

| Property | Value | Type | Source |

| Density | 1.448 ± 0.06 g/cm³ | Predicted | [5] |

| Boiling Point | 290.2 ± 20.0 °C | Predicted | [5] |

| pKa | 9.75 ± 0.50 | Predicted | [5] |

| Storage Condition | 2-8°C | Recommended | [5] |

Note: Experimental data for melting point and solubility are not widely published. The following sections detail the standardized protocols for their determination.

Experimental Determination of Key Properties

As a Senior Application Scientist, my focus is not just on the "what" but the "why" and "how." The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

A. Melting Point Analysis for Purity Assessment

-

Expertise & Causality: The melting point is a rapid and fundamental indicator of a solid compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting range (typically < 2°C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. This protocol ensures an accurate determination, which is the first checkpoint for any new batch of material.

-

Detailed Experimental Protocol:

-

Sample Preparation: Ensure the compound is completely dry by placing it under a high vacuum for at least 4 hours to remove residual solvents.

-

Capillary Loading: Finely crush a small amount of the crystalline solid. Tap the open end of a glass capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Rapid Ramp (Scouting): Initiate a fast temperature ramp (10-20°C/minute) to quickly identify the approximate melting temperature.

-

Equilibration: Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Slow Ramp (Measurement): Begin a slow, controlled ramp of 1-2°C/minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

-

-

Workflow Visualization:

Caption: Workflow for accurate melting point determination.

B. Aqueous Solubility Profiling

-

Expertise & Causality: For any compound intended for biological screening, aqueous solubility is a paramount property. Poor solubility can lead to inaccurate bioassay results and presents significant challenges for formulation and in vivo administration. We assess solubility at multiple pH values to understand how the compound will behave in different physiological environments (e.g., stomach vs. intestines).

-

Detailed Experimental Protocol (Kinetic Plate-Based Assay):

-

Stock Solution: Prepare a high-concentration stock solution of the compound, typically 10 mM in 100% Dimethyl Sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Then, add the appropriate aqueous buffer (e.g., pH 5.0 acetate, pH 7.4 phosphate-buffered saline) to each well to achieve the final desired concentration. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.

-

Equilibration: Seal the plate and place it on a plate shaker at room temperature for a defined period (e.g., 2-4 hours) to allow the system to reach equilibrium. This step is where excess compound will precipitate out of the solution.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated solid. Alternatively, use a 96-well filter plate to separate the saturated supernatant from the solid.

-

Quantification: Transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve.

-

-

Workflow Visualization:

Caption: High-throughput kinetic solubility assay workflow.

Spectroscopic and Structural Characterization

-

Trustworthiness: A single analytical technique is insufficient for unambiguous structure confirmation. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system where each technique corroborates the findings of the others, ensuring the identity and integrity of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃), a signal for the pyrazole C5-H proton, and a broad singlet for the N1-H proton. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: Key signals would correspond to the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the methyl carbon of the ester.

-

-

Mass Spectrometry (MS):

-

The primary role of MS is to confirm the molecular weight. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (160.56 g/mol ).

-

Crucial Validation: Due to the presence of a single chlorine atom, a characteristic isotopic pattern must be observed. There will be two main peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). This 3:1 ratio is a definitive signature of a monochlorinated compound.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ester group (typically ~1700-1730 cm⁻¹), C-Cl stretching vibrations, and N-H stretching for the pyrazole ring (typically a broad band ~3100-3300 cm⁻¹).

-

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, prudent laboratory practice dictates treating it with appropriate caution based on its chemical class and related structures. Pyrazole derivatives can be irritants.[7][8]

-

Handling:

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

-

Skin: If skin contact occurs, wash with plenty of soap and water.[9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is between 2-8°C.[5]

-

Store away from strong oxidizing agents.

-

Conclusion

This compound is a foundational building block whose utility is unlocked through a thorough understanding of its physicochemical properties. The predicted parameters provide a starting point, but rigorous experimental determination of properties like melting point and solubility, as outlined in this guide, is non-negotiable for reliable and reproducible research. The application of orthogonal spectroscopic techniques provides the necessary structural confirmation, ensuring the integrity of the material. By adhering to these principles of causality-driven experimentation and multi-faceted characterization, researchers can confidently employ this versatile intermediate in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.

References

-

This compound - ChemBK. (URL: [Link])

-

CAS No : 1005584-90-6| Chemical Name : this compound - Pharmaffiliates. (URL: [Link])

-

4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester - Oakwood Chemical. (URL: [Link])

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. (URL: [Link])

-

4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702 - PubChem. (URL: [Link])

-

4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97% - Aspira Chemical. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 - De Gruyter. (URL: [Link])

-

Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem. (URL: [Link])

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. (URL: [Link])

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem. (URL: [Link])

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF - ResearchGate. (URL: [Link])

-

Physicochemical properties of 1-((1,3-diphenyl-1H-pyrazole-4-yl)methylene)- 2-(quinoline-3-yl) hydrazine - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

Sources

- 1. jocpr.com [jocpr.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 5. chembk.com [chembk.com]

- 6. 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester [oakwoodchemical.com]

- 7. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Spectroscopic and Analytical Guide to Methyl 4-chloro-1H-pyrazole-3-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic properties of methyl 4-chloro-1H-pyrazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Pyrazole derivatives are known for their wide range of biological activities, and a thorough understanding of their structural and electronic characteristics is paramount for the rational design of new therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the causality behind experimental choices and provides self-validating protocols for data acquisition and interpretation.

Introduction to this compound

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents—a chlorine atom at position 4, a methyl carboxylate group at position 3, and a proton on one of the nitrogen atoms—confer specific physicochemical properties that are crucial for its interaction with biological targets. Accurate structural elucidation through spectroscopic methods is the cornerstone of its development as a potential pharmaceutical agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules.[3] For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the following proton signals are expected:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| N-H | ~13.0 - 14.0 | Broad Singlet | 1H | The chemical shift of the N-H proton in pyrazoles can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and proton exchange. In a non-polar solvent like CDCl₃, it is expected to be a broad signal. In a hydrogen-bonding solvent like DMSO-d₆, it would appear further downfield.[4] |

| C5-H | ~7.8 - 8.2 | Singlet | 1H | This proton is on the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the chlorine at C4. The absence of adjacent protons results in a singlet. |

| O-CH₃ | ~3.9 | Singlet | 3H | This signal corresponds to the three equivalent protons of the methyl ester group. It appears as a sharp singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The expected chemical shifts for this compound are summarized below:

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~160 - 165 | The carbonyl carbon of the ester group is typically found in this downfield region. |

| C3 | ~140 - 145 | This carbon is attached to the electron-withdrawing carboxylate group and is part of the aromatic pyrazole ring. |

| C5 | ~130 - 135 | The chemical shift of this carbon is influenced by the adjacent nitrogen and the chlorine at C4. |

| C4 | ~110 - 115 | The carbon atom bearing the chlorine atom. Halogen substitution generally leads to a downfield shift compared to an unsubstituted carbon. |

| O-CH₃ | ~52 - 55 | The carbon of the methyl ester group. |

Rationale for Predicted Shifts: The predicted chemical shifts are based on the analysis of structurally similar pyrazole derivatives and established principles of NMR spectroscopy.[5][6] The electron-withdrawing nature of the chlorine atom and the methyl carboxylate group, along with the inherent aromaticity of the pyrazole ring, are the primary factors influencing the observed chemical shifts.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-32

-

Relaxation delay (d1): 2-5 seconds

-

Spectral width: ~16 ppm

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation delay (d1): 2 seconds

-

Spectral width: ~220 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3100 - 3300 | Medium, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C=O (ester) | 1710 - 1730 | Strong | Stretching |

| C=N, C=C (ring) | 1500 - 1600 | Medium-Strong | Stretching |

| C-O (ester) | 1200 - 1300 | Strong | Stretching |

| C-Cl | 700 - 800 | Strong | Stretching |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation.[7]

Predicted Mass Spectrum

For this compound (Molecular Formula: C₅H₅ClN₂O₂), the expected molecular weight is approximately 160.56 g/mol .

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 160. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 162 with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of OCH₃: A significant fragment at m/z 129 corresponding to the loss of the methoxy radical (•OCH₃) from the molecular ion.

-

Loss of COOCH₃: A fragment at m/z 101 resulting from the cleavage of the entire methyl carboxylate group.

-

Ring Fragmentation: Pyrazole rings can undergo complex fragmentation, often involving the loss of HCN or N₂.[8]

-

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

For a direct insertion probe, place a small amount of the solid sample in a capillary tube.

Data Acquisition Parameters (EI-MS):

-

Ionization energy: 70 eV

-

Mass range: m/z 40-400

-

Scan speed: 1 scan/second

Data Validation and Quality Control

To ensure the integrity of the spectroscopic data, the following quality control measures are essential:

-

Purity Assessment: The purity of the sample should be confirmed by a complementary technique, such as High-Performance Liquid Chromatography (HPLC) or elemental analysis.

-

Instrument Calibration: Regular calibration and performance verification of the spectrometers are necessary to ensure accurate and reliable data.

-

Data Consistency: The data from all spectroscopic techniques must be consistent with the proposed structure. For instance, the number of protons and carbons from NMR should match the molecular formula determined by high-resolution mass spectrometry.

Visualizing the Analytical Workflow

A systematic approach is key to the successful spectroscopic characterization of a compound. The following workflow outlines the logical progression from sample preparation to data interpretation.

Caption: Spectroscopic analysis workflow.

Structural Representation

The chemical structure of this compound is depicted below.

Caption: Schematic of the molecule.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound and provided robust protocols for data acquisition and analysis. A comprehensive, multi-technique approach, combining ¹H NMR, ¹³C NMR, IR, and MS, is indispensable for the unambiguous structural confirmation of this and other novel chemical entities. The principles and methodologies described herein serve as a valuable resource for scientists engaged in the discovery and development of new pharmaceuticals.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873. Available at: [Link]

-

López, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

-

Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 749-752. Available at: [Link]

-

Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(9), 1154-1162. Available at: [Link]

-

SpectraBase. (n.d.). 4-chloro-1H-pyrazole-3-carboxylic acid. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Reading Scientific Services Ltd. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). RSSL. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

De Gruyter. (2020). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Available at: [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

-

Visnav. (2018). Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. International Journal of Advanced Chemical Science and Applications. Available at: [Link]

Sources

- 1. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-chloro-1H-pyrazole-3-carboxylate

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 4-chloro-1H-pyrazole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document will delve into the theoretical and practical aspects of the ¹H NMR analysis of this specific pyrazole derivative, offering insights into spectral interpretation, experimental best practices, and the underlying chemical principles.

Introduction

This compound (CAS No. 1005584-90-6) is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural confirmation is a critical step in the synthesis and development of novel pyrazole-based compounds. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of protons within a molecule. This guide will focus on predicting, acquiring, and interpreting the ¹H NMR spectrum of this target molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chloro and methyl carboxylate substituents on the pyrazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole N-H | > 10 (broad) | Singlet (broad) | 1H |

| Pyrazole C5-H | 7.5 - 8.5 | Singlet | 1H |

| Methoxy (-OCH₃) | ~ 3.9 | Singlet | 3H |

Rationale for Predicted Chemical Shifts:

-

Pyrazole N-H: The proton attached to the nitrogen of the pyrazole ring is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[1][2] It is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The broadness of the signal can also be attributed to quadrupole interactions with the ¹⁴N nucleus.[3]

-

Pyrazole C5-H: The lone proton on the pyrazole ring is at the 5-position. Its chemical environment is significantly influenced by the adjacent electron-withdrawing chloro group at the 4-position and the methyl carboxylate group at the 3-position. These groups deshield the C5-H proton, causing its signal to appear downfield, likely in the aromatic region between 7.5 and 8.5 ppm. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.

-

Methoxy (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are deshielded by the adjacent oxygen atom. This will result in a sharp singlet with an integration value of 3H. Based on data for similar methyl esters, the chemical shift is predicted to be around 3.9 ppm.[4]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice of solvent.[5] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which will also help in observing the exchangeable N-H proton.

-

Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer and serves as the internal reference (δ = 0.00 ppm).[6]

II. NMR Spectrometer Setup and Data Acquisition

This protocol is based on a standard 400 MHz NMR spectrometer.

-

Instrument Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the magnet. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: This is a critical step to optimize the homogeneity of the magnetic field. Automated shimming routines are generally sufficient, but manual shimming of the Z1 and Z2 shims may be necessary to achieve a sharp, symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is appropriate for a routine ¹H NMR spectrum.

-

Spectral Width: Set the spectral width to a range of -2 to 12 ppm to ensure all signals are captured.

-

Acquisition Time (at): A value of 3-4 seconds is standard.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

III. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum through a Fourier transform.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks have a positive, symmetrical lineshape.

-

Baseline Correction: Correct the baseline to be flat across the entire spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

Data Visualization and Interpretation

The following diagram illustrates the molecular structure and the key proton environments for analysis.

Figure 1: Molecular structure of this compound highlighting the distinct proton environments.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the expected chemical shifts, multiplicities, and integration values, and by following a robust experimental protocol, researchers can confidently confirm the identity and purity of this important heterocyclic compound. This guide provides the foundational knowledge for both the novice and experienced scientist to approach the NMR analysis of this and related pyrazole derivatives with a high degree of scientific rigor.

References

-

University of Rochester, Department of Chemistry. How to Get a Good ¹H NMR Spectrum. Available at: [Link]

-

Alarcón, S. H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 28(4), 533-539. Available at: [Link]

-

Standard Operating Procedure H-NMR. Available at: [Link]

-

Al-Azawi, F. I. (2013). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

-

Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 978-990. Available at: [Link]

-

Limbach, H.-H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. Available at: [Link]

-

Standard Operating Procedure for NMR Experiments. (2023). Available at: [Link]

-

Al-Bayati, R. H., & Al-Allaf, T. A. K. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

NMR Sample Preparation. Available at: [Link]

-

Health, Safety and Environment Office. (2023). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

-

SpectraBase. 4-chloro-1H-pyrazole-3-carboxylic acid. Available at: [Link]

-

Pharmaffiliates. CAS No : 1005584-90-6| Chemical Name : this compound. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Oakwood Chemical. 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-447. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

PubChem. 1H-Pyrazole, 4-chloro-. Available at: [Link]

-

SpectraBase. 1-Phenyl-4-chloro-pyrazole. Available at: [Link]

Sources

- 1. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. How To [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Determining the Solubility of Methyl 4-Chloro-1H-pyrazole-3-carboxylate in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive framework for characterizing the solubility of methyl 4-chloro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document serves as a methodological roadmap. It outlines the theoretical underpinnings of solubility, presents detailed protocols for both kinetic and thermodynamic solubility assays, and explores the application of predictive models, such as Hansen Solubility Parameters (HSP), to guide solvent selection. This guide is designed to empower researchers to systematically generate reliable solubility data, enabling informed decisions in drug development and chemical process optimization.

Introduction: The Central Role of Solubility in Drug Development

This compound (C₅H₅ClN₂O₂) is a substituted pyrazole, a class of compounds frequently explored in drug discovery for their diverse biological activities. The journey from a promising lead compound to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a pivotal characteristic.[1] The ability to dissolve a compound in a suitable solvent system is fundamental for a multitude of processes, including:

-

Synthesis and Purification: Efficient reaction kinetics and effective purification through crystallization are highly dependent on the solubility of the compound and its intermediates in various organic solvents.

-

Formulation: The development of oral, parenteral, and topical dosage forms requires a deep understanding of the API's solubility to ensure adequate drug loading, stability, and release characteristics.[1]

-

In Vitro and In Vivo Screening: Meaningful biological assay results are predicated on the compound being fully dissolved in the assay medium. Poor solubility can lead to an underestimation of a compound's potency and misleading structure-activity relationships.[2]

This guide will provide a robust framework for approaching the solubility characterization of this compound, a process that can be extrapolated to other novel chemical entities.

Theoretical Framework: Understanding the Energetics of Dissolution

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamically driven process. It can be conceptualized as a three-step cycle, as depicted in the diagram below.

Caption: Thermodynamic cycle of dissolution.

The overall enthalpy of solution (ΔH_solution) is the sum of the endothermic process of overcoming the crystal lattice energy (ΔH_lattice) and the exothermic process of solvation (ΔH_solvation). A favorable dissolution process occurs when the energy released during solvation compensates for the energy required to break apart the crystal lattice and the solvent-solvent interactions.

The "Like Dissolves Like" Principle and Polarity

A fundamental principle in predicting solubility is the adage "like dissolves like." This generally means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and the overall molecular geometry.

This compound possesses several features that contribute to its polarity:

-

Two nitrogen atoms in the pyrazole ring.

-

A chlorine atom.

-

A methyl ester group with two oxygen atoms.

-

The potential for hydrogen bonding via the N-H group of the pyrazole ring.

These characteristics suggest that the compound will exhibit at least moderate polarity and is likely to be more soluble in polar organic solvents than in non-polar hydrocarbon solvents.

Hansen Solubility Parameters (HSP) for Predictive Insights

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a more quantitative framework.[3] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in three-dimensional "Hansen space" defined by these three parameters.[3] The principle of "like dissolves like" is quantified by the distance (Ra) between the solute and solvent in this space. A smaller distance implies a higher affinity and, therefore, greater solubility.

The following table presents the Hansen Solubility Parameters for a selection of organic solvents relevant to pharmaceutical development.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Data sourced from publicly available Hansen Solubility Parameter datasets.[4][5][6]

Experimental Determination of Solubility: Protocols and Best Practices

The experimental measurement of solubility can be approached from two perspectives: kinetic and thermodynamic. Each provides different, yet complementary, insights into the compound's behavior.

Kinetic Solubility Assays

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[7][8] This method is high-throughput and consumes minimal compound, making it ideal for early-stage drug discovery.[9][10]

This protocol is designed for the rapid assessment of kinetic solubility by detecting light scattering from precipitated particles.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Selected organic solvents

-

96-well microtiter plates (clear bottom)

-

Nephelometer (plate reader with light-scattering capabilities)

-

Automated liquid handler (recommended)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Mapping: Design the plate layout to include solvent blanks, positive controls (a compound with known low solubility), and negative controls (DMSO only).

-

Serial Dilution: In a separate 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Assay Plate Preparation: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each concentration from the dilution plate to the corresponding wells of the assay plate.

-

Solvent Addition: Add the selected organic solvent to each well to achieve the final desired concentrations and a consistent final DMSO concentration (typically 1-2%).

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking. Measure the light scattering at regular intervals using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the negative control.

Caption: Workflow for nephelometric kinetic solubility assay.

Thermodynamic Solubility Assays

Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation point of a compound in a solvent at equilibrium.[8][11] This is a more time and resource-intensive measurement but provides the gold-standard data required for late-stage development and formulation.[11] The shake-flask method is the most common approach.[12][13]

This protocol details the determination of equilibrium solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Glass vials with screw caps

-

Thermostatically controlled shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure equilibrium is reached with an undissolved solid phase.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve should be prepared using accurately weighed standards.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase change or solvate formation has occurred.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Interpretation and Application

The solubility data generated through these experimental methods will form a critical dataset for the development of this compound.

Building a Solvent Selection Guide

The quantitative solubility data should be compiled into a comprehensive table, as shown below. This table will serve as a practical guide for chemists and engineers.

| Solvent | Polarity Index | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) @ 25°C |

| e.g., Heptane | 0.1 | <...> | <...> |

| e.g., Toluene | 2.4 | <...> | <...> |

| e.g., Ethyl Acetate | 4.4 | <...> | <...> |

| e.g., Acetone | 5.1 | <...> | <...> |

| e.g., Ethanol | 5.2 | <...> | <...> |

| e.g., Methanol | 6.6 | <...> | <...> |

| e.g., DMSO | 7.2 | <...> | <...> |

This table should be populated with experimentally determined values.

Correlation with Physicochemical Properties

The experimental data can be used to draw correlations between solubility and solvent properties. For instance, plotting solubility against the solvent's dielectric constant or Hansen Solubility Parameters can reveal trends that aid in the selection of solvent mixtures for fine-tuning solubility in crystallization processes.

Conclusion and Future Directions

This guide has presented a systematic and scientifically rigorous approach to characterizing the solubility of this compound in organic solvents. By employing a combination of predictive theory and robust experimental protocols for both kinetic and thermodynamic solubility, researchers can generate the high-quality data necessary for informed decision-making throughout the drug development pipeline.

The principles and methodologies outlined herein are not only applicable to the target compound but also provide a template for the solubility assessment of other novel chemical entities. Future work should focus on the experimental determination of the solubility of this compound in a diverse set of solvents to calculate its Hansen Solubility Parameters, which would further enhance the predictive power for solvent selection in various applications.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Nature Research. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature Research Communities. Available at: [Link]

-

Barra, C. M., et al. (2022). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 183, 336-349. Available at: [Link]

-

Vermeire, F. H., et al. (2022). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 144(38), 17541-17552. Available at: [Link]

-

Journal of Chemical & Engineering Data. (2020). Guidelines for Reporting Solubility Data. Thermodynamics Research Center. Available at: [Link]

-

Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 433-435. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available at: [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

-

World Health Organization. (2019). Annex 4: Guideline on the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Available at: [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Working document QAS/17.699/Rev.2. Available at: [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Available at: [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Wikipedia. Available at: [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Available at: [Link]

-

Tsinman, O., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 9(7), 2004-2010. Available at: [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

-

Gonzalez-Alvarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 406. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

Hansen, C. M. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 6. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. who.int [who.int]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Multifaceted Biological Activities of Substituted Pyrazole Carboxylates: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Carboxylate Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2][3] When functionalized with a carboxylate group and various substituents, this scaffold gives rise to a class of compounds known as substituted pyrazole carboxylates. These molecules have garnered significant attention in medicinal chemistry due to their remarkable versatility and broad spectrum of pharmacological activities.[4][5] Their unique structural features, including the ability to act as hydrogen bond donors and acceptors, and the tunable electronic properties conferred by different substituents, allow for precise interactions with a multitude of biological targets.[4] This guide provides an in-depth exploration of the diverse biological activities of substituted pyrazole carboxylates, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. For researchers and drug development professionals, understanding the nuances of this chemical class is pivotal for designing next-generation therapeutics with enhanced efficacy and selectivity.

Antifungal Activity: Targeting Fungal Respiration

Substituted pyrazole carboxylates have emerged as a potent class of antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain and the tricarboxylic acid (TCA) cycle.[6][7][8]

Mechanism of Action: The primary mode of action for many antifungal pyrazole carboxamides is the inhibition of SDH (Complex II) in the mitochondrial electron transport chain.[6][8] This inhibition disrupts cellular respiration, leading to a cascade of detrimental effects, including reduced ATP synthesis, accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[9] The binding of these inhibitors to SDH is often highly specific, exploiting differences between the fungal and mammalian enzymes to achieve selectivity. Molecular docking studies have revealed that these compounds can form crucial interactions with key amino acid residues within the enzyme's active site.[6][7]

Structure-Activity Relationship (SAR): The antifungal efficacy of pyrazole carboxylates is intricately linked to the nature and position of substituents on the pyrazole and carboxamide moieties. For instance, the presence of a trifluoromethyl group on the pyrazole ring can significantly impact activity.[10] Similarly, the substituents on the phenyl ring of the carboxamide play a crucial role in determining the potency and spectrum of antifungal activity.

Table 1: Antifungal Activity of Selected Substituted Pyrazole Carboxylates

| Compound ID | Target Fungi | EC50 (µg/mL) | Reference |

| 7ai | Rhizoctonia solani | 0.37 | [10][11] |

| 7ai | Alternaria porri | 2.24 | [10] |

| 7ai | Marssonina coronaria | 3.21 | [10] |

| 7ai | Cercospora petroselini | 10.29 | [10] |

| E1 | Rhizoctonia solani | 1.1 | [6] |

| 15 | Valsa mali | 0.32 | [7] |

| 24 | Botrytis cinerea | 0.40 | [7] |

| 24 | Sclerotinia sclerotiorum | 3.54 | [7] |

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents.[4][12][13][14] Substituted pyrazole carboxylates have demonstrated cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.[4][15]

Mechanisms of Action: The anticancer activity of these compounds is often attributed to their ability to inhibit key proteins involved in cancer cell proliferation, survival, and metastasis. Notable targets include:

-

Protein Kinases: Many pyrazole derivatives act as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and receptor tyrosine kinases (e.g., EGFR, VEGFR).[4][16] By blocking the activity of these enzymes, they can halt the cell cycle and induce apoptosis.

-

Tubulin Polymerization: Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4][14] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[6]

-

Other Enzymes: Pyrazole carboxylates have also been shown to inhibit other enzymes crucial for cancer cell survival, such as DNA 6mA demethylase ALKBH1.[17]

Structure-Activity Relationship (SAR): The anticancer potency of pyrazole carboxylates is highly dependent on the substitution pattern around the pyrazole core.[4][12] For example, the nature of the aryl groups at the 3 and 5-positions, as well as the substituents on the N1 position of the pyrazole ring, can significantly influence their inhibitory activity against specific kinases and their overall cytotoxicity.

Table 2: Anticancer Activity of Selected Substituted Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | [4] |

| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | [4] |

| 43 | MCF7 | 0.25 | PI3 Kinase | [4] |

| 13 | MCF-7, HCTH-6, HePG-2 | Potent Activity | Not Specified | [15] |

| 15b | MCF-7, HCTH-6, HePG-2 | Potent Activity | Not Specified | [15] |

| 5b | K562 | 0.021 | Tubulin Polymerization | [14] |

| 5b | A549 | 0.69 | Tubulin Polymerization | [14] |

| 6k | HeLa | 0.43 | Aurora Kinase A/B | |

| 6k | HepG2 | 0.67 | Aurora Kinase A/B | |

| 29 | Gastric Cancer Cell Lines | Potent Activity | ALKBH1 | [17] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted pyrazole carboxylates have demonstrated significant anti-inflammatory properties, with some derivatives exhibiting potent and selective inhibition of key inflammatory mediators.[18][19][20][21][22]

Mechanism of Action: The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[19][22] COX-2 is responsible for the production of prostaglandins, which are key players in the inflammatory response. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[19] Some pyrazole derivatives also exhibit inhibitory activity against other inflammatory targets, such as lipoxygenase (LOX) and interleukin-1 receptor-associated kinase 4 (IRAK4).[19][23]

Structure-Activity Relationship (SAR): The anti-inflammatory activity and COX-2 selectivity of pyrazole carboxylates are influenced by the substituents on the pyrazole and the attached aryl rings. The presence of specific functional groups can enhance binding to the active site of COX-2 and improve the overall anti-inflammatory profile.

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound ID | Activity | Model | Key Finding | Reference |

| 4 | Anti-inflammatory | In vivo | Better activity than Diclofenac sodium | [18] |

| 1p | Anti-inflammatory | Carrageenan-induced rat paw edema | 93.06% edema inhibition | [20] |

| 2c | Anti-inflammatory | Carrageenan-induced rat paw edema | 89.59% edema inhibition | [20] |

| 2n | Anti-inflammatory | Carrageenan-induced rat paw edema | 89.59% edema inhibition | [20] |

| 2h | Antimicrobial | In vitro | MIC of 6.25 µg/mL against Gram-positive bacteria | [20] |

Herbicidal Activity: Disrupting Plant Growth

In the agrochemical sector, substituted pyrazole carboxylates have been developed as effective herbicides.[24][25][26][27]

Mechanism of Action: The herbicidal activity of these compounds can be attributed to the inhibition of essential plant enzymes. One key target is transketolase (TKL), an enzyme involved in the pentose phosphate pathway, which is crucial for plant growth and development.[24] Inhibition of TKL disrupts vital metabolic processes, leading to plant death. Other pyrazole derivatives may target different enzymes or pathways in plants.

Structure-Activity Relationship (SAR): The herbicidal efficacy and crop selectivity of pyrazole carboxylates are determined by the substituents on the pyrazole ring and the carboxamide or carboxylate moiety.[25][26] For example, the nature of the alkoxy group at the 3-position of the pyrazole ring and the substituent on the carbamoyl group can significantly influence the herbicidal activity and safety for specific crops.[25][26]

Table 4: Herbicidal Activity of Selected Substituted Pyrazole Carboxylates

| Compound ID | Target Weed | Activity | Target Enzyme | Reference |

| D15 | Amaranthus retroflexus, Digitaria sanguinalis | Superior growth inhibition | TKL | [24] |

| D20 | Amaranthus retroflexus | Superior growth inhibition | TKL | [24] |

| KPP-297 | Various annual lowland weeds | Good herbicidal activity and crop safety | Not Specified | [25][26] |

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The biological evaluation of substituted pyrazole carboxylates relies on a suite of robust and validated assays. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Anticancer Activity - MTT Assay[13][17][28][29][32]

This protocol outlines the determination of the cytotoxic effects of substituted pyrazole carboxylates on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted pyrazole carboxylate test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the exponential growth phase.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells/well).

-

Include wells with medium only as a blank control.

-